N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride
Description
N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The presence of bromine and chlorine atoms in the aromatic ring adds to its reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrClN2O2S.ClH/c1-7(6-13)14(2)17(15,16)8-3-4-10(12)9(11)5-8;/h3-5,7H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSQLQYRIBDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-bromo-4-chlorobenzenesulfonyl chloride with N-methyl-1-aminopropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as Fe2O3/SiO2 or Fe2O3/CoO/NiO/SiO2 can improve the reaction rate and selectivity . The reaction conditions are optimized to achieve high yields and purity, often involving temperatures around 150°C and specific pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways
Mechanism of Action
The mechanism of action of N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological and therapeutic value.
3-bromoimidazo[1,2-a]pyridines: Used in medicinal chemistry for their varied applications.
Uniqueness
N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the aromatic ring, along with the sulfonamide group, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
